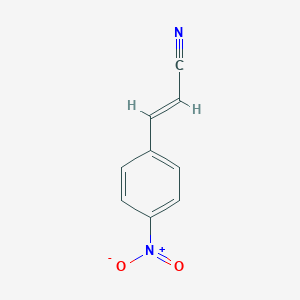

4-Nitrocinnamonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrocinnamonitrile: Synthesis, Structure, and Reactivity

This guide provides a comprehensive technical overview of 4-Nitrocinnamonitrile, a versatile organic compound with significant potential in synthetic chemistry and drug development. We will delve into its chemical properties, molecular structure, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, systematically named (E)-3-(4-nitrophenyl)prop-2-enenitrile, is an aromatic compound featuring a nitro group and a nitrile group conjugated through a carbon-carbon double bond. This unique arrangement of functional groups imparts a distinct electronic character to the molecule, making it a valuable intermediate in a variety of organic transformations. The electron-withdrawing nature of both the nitro and nitrile groups activates the molecule for nucleophilic attack, rendering it a useful building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmacologically active agents.

Chemical Structure and Properties

The structure of this compound is characterized by a para-substituted benzene ring, an α,β-unsaturated nitrile moiety, and a nitro group. The trans-configuration of the double bond is the more stable and commonly encountered isomer.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-nitrophenyl)prop-2-enenitrile | [1] |

| Synonyms | p-Nitrocinnamonitrile, 4-Nitro-trans-cinnamonitrile | [1][2] |

| CAS Number | 27892-88-2 | [1] |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Pale yellow crystalline solid (typical) | |

| Melting Point | 144 - 149 °C | [3] |

| SMILES | C1=CC(=CC=C1/C=C/C#N)[O-] | [1] |

| InChI | InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | [1] |

Synthesis of this compound: The Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile (CH₂(CN)₂), with a carbonyl compound, 4-nitrobenzaldehyde.[4][5] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol for Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound in a laboratory setting.[1][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or a water-methanol mixture.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (a few drops) or ammonium acetate (0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system and the chemistry of the aromatic nitro group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. adichemistry.com [adichemistry.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

An In-depth Technical Guide to 4-Nitrocinnamonitrile: Synthesis, Characterization, and Application in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamonitrile, a member of the nitrostyrene class of compounds, is a versatile organic molecule of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a nitro group, a conjugated alkene, and a nitrile functionality, imparts a unique reactivity profile, making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthetic protocols, characterization data, and a notable application as a key intermediate in the development of a commercially successful pharmaceutical agent.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name (E)-3-(4-nitrophenyl)prop-2-enenitrile, is a crystalline solid at room temperature. Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| IUPAC Name | (E)-3-(4-nitrophenyl)prop-2-enenitrile | |

| CAS Number | 29246-70-6 | |

| Appearance | Yellow solid | |

| Melting Point | 160-162 °C |

Synthesis of this compound via Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, p-nitrobenzaldehyde. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated nitrile.

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

p-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol (or another suitable solvent)

-

Piperidine (or another suitable base catalyst)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve p-nitrobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add malononitrile (1.1 equivalents).

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain a yellow crystalline solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.39 (d, J = 8.4 Hz, 2H, Ar-H), 8.08 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, =CH).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 156.8, 150.4, 135.8, 131.1, 124.6, 112.6, 111.6, 87.5.[1]

Application in Drug Development: A Key Intermediate for Rilpivirine

A significant application of a derivative of this compound is in the synthesis of the anti-HIV drug, Rilpivirine. Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[2] The synthesis of Rilpivirine involves the key intermediate (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, which is synthesized from a precursor that can be derived from this compound.[1][2][3][4][5]

The synthetic pathway highlights the importance of the acrylonitrile moiety as a versatile building block in the construction of complex pharmaceutical agents. The general transformation from a this compound-like precursor to the key Rilpivirine intermediate is outlined below.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]

- 4. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 5. AN IMPROVED RILPIVIRINE PROCESS - Patent 2643294 [data.epo.org]

4-Nitrocinnamonitrile spectroscopic data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrocinnamonitrile

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound, a key organic intermediate. Leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a detailed elucidation of its molecular structure. This document is intended for researchers, chemists, and quality control professionals who require a robust, field-proven methodology for the characterization of conjugated nitro-aromatic compounds. The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound, systematically named (2E)-3-(4-nitrophenyl)prop-2-enenitrile, is a bifunctional organic molecule featuring a conjugated system that includes a para-substituted nitrobenzene ring, a trans-alkene linkage, and a nitrile group.[1] Its chemical structure (C₉H₆N₂O₂) makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and materials with specific optical properties.

The unambiguous confirmation of its structure and purity is paramount for its application in any synthetic workflow. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will detail the characteristic spectral fingerprints of this compound, establishing a benchmark for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Probing Proton Environments

Expertise & Causality: The choice of a high-field NMR spectrometer (e.g., 400 or 500 MHz) is crucial for resolving the coupling patterns of the aromatic and vinylic protons, which would otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a common and effective solvent due to its ability to dissolve the compound and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that does not interfere with the signals of interest.[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a high signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Presentation: ¹H NMR

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-α | 5.95 - 6.10 | Doublet (d) | ~16.5 | 1H | Vinylic proton α to CN |

| H-β | 7.45 - 7.55 | Doublet (d) | ~16.5 | 1H | Vinylic proton β to CN |

| H-Ar (ortho to vinyl) | 7.65 - 7.75 | Doublet (d) | ~8.8 | 2H | Aromatic Protons |

| H-Ar (ortho to NO₂) | 8.25 - 8.35 | Doublet (d) | ~8.8 | 2H | Aromatic Protons |

Data Interpretation: The ¹H NMR spectrum provides three key pieces of structural information:

-

Vinylic Protons (H-α, H-β): Two distinct doublets are observed in the vinylic region. The large coupling constant of approximately 16.5 Hz is definitive proof of a trans (E) configuration across the double bond. A cis configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The downfield shift of H-β relative to H-α is due to its proximity to the deshielding aromatic ring.

-

Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets at high field. The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear furthest downfield (δ ~8.30 ppm). The protons ortho to the vinyl group appear upfield relative to them (δ ~7.70 ppm).

-

Integration: The 2:2:1:1 integration ratio of the aromatic and vinylic protons is consistent with the molecular formula and confirms the presence of six protons in these respective environments.

Workflow Visualization: ¹H NMR Analysis

Caption: Figure 1: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expertise & Causality: ¹³C NMR spectroscopy, typically performed with proton decoupling, reveals the number of chemically distinct carbon environments. The chemical shifts are highly sensitive to the electronic environment, making this technique ideal for identifying carbons influenced by electronegative atoms and conjugation, such as those in the nitro- and nitrile-bearing groups.

Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, with the primary difference being the acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) to compensate for the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required to obtain a good signal-to-noise ratio.

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.5 | C-β (Vinylic) | Attached to the aromatic ring, deshielded. |

| ~148.5 | C-NO₂ (Aromatic) | Quaternary carbon attached to the strongly electron-withdrawing NO₂ group. |

| ~140.0 | C-ipso (Aromatic) | Quaternary carbon attached to the vinyl group. |

| ~129.0 | C-H (Aromatic) | Aromatic carbons ortho to the vinyl group. |

| ~124.5 | C-H (Aromatic) | Aromatic carbons ortho to the NO₂ group. |

| ~117.5 | C≡N (Nitrile) | Characteristic chemical shift for a conjugated nitrile.[3] |

| ~108.0 | C-α (Vinylic) | Influenced by the electron-withdrawing nitrile group. |

Data Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the molecular symmetry).

-

Nitrile Carbon (C≡N): The signal around δ 117.5 ppm is characteristic of a nitrile carbon. Conjugation typically shifts this peak slightly upfield compared to saturated nitriles.[3]

-

Aromatic Carbons: Four signals are seen for the six aromatic carbons. The two quaternary carbons (C-NO₂ and C-ipso) are readily identified. The carbon bearing the nitro group (C-NO₂) is significantly deshielded. The two sets of protonated aromatic carbons are distinguished by the electronic effects of their substituents.

-

Vinylic Carbons: The two vinylic carbons are clearly resolved, with C-β (adjacent to the ring) appearing further downfield than C-α (adjacent to the nitrile group).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. IR spectroscopy excels at identifying specific functional groups by probing their characteristic vibrational frequencies. For this compound, the nitrile, nitro, and trans-alkene groups have highly diagnostic absorption bands.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Data Presentation: IR Spectroscopy

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2225 | Strong, Sharp | C≡N Stretch | Conjugated Nitrile |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1595 | Medium | C=C Stretch | Aromatic Ring |

| ~1515 | Very Strong | Asymmetric N-O Stretch | Aromatic Nitro |

| ~1345 | Very Strong | Symmetric N-O Stretch | Aromatic Nitro |

| ~970 | Strong | =C-H Out-of-plane bend | trans-Alkene |

Data Interpretation:

-

Nitrile Group (C≡N): A very strong and sharp absorption band around 2225 cm⁻¹ is the unmistakable signature of the nitrile group. Its position is slightly lower than that of saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the π-system, which weakens the C≡N bond.[4][5]

-

Nitro Group (NO₂): Two very strong bands are characteristic of the aromatic nitro group. The asymmetric stretch appears around 1515 cm⁻¹, and the symmetric stretch appears around 1345 cm⁻¹.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

Other Vibrations: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations for the alkene and aromatic ring appear in the 1640-1595 cm⁻¹ region.

Workflow Visualization: IR Spectroscopy Analysis

Caption: Figure 2: Workflow for ATR-FTIR analysis.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for highly conjugated systems like this compound. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths. A spectroscopic grade solvent like methanol or ethanol is chosen for its transparency in the UV range of interest (>210 nm).

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg in 100 mL of spectroscopic grade ethanol) to ensure accuracy.

-

Dilution: Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer. This self-validating step corrects for any absorbance from the solvent or cuvette.

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the diluted sample solution.

-

Data Acquisition: Scan the sample across a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max.

Data Presentation: UV-Vis Spectroscopy

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~315 - 325 | > 15,000 (High) | π → π* |

Data Interpretation: this compound exhibits a strong, broad absorption band with a maximum (λ_max) in the range of 315-325 nm. This absorption is attributed to a π → π* electronic transition within the highly conjugated system spanning the entire molecule. The presence of both the electron-withdrawing nitro group and the nitrile group, in conjugation with the aromatic ring and alkene, creates an efficient chromophore that absorbs strongly in the UV-A region.[8] The high molar absorptivity (ε) is characteristic of such extended conjugated systems.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and UV-Vis spectroscopy provides a cohesive and unambiguous structural confirmation of this compound.

-

¹H and ¹³C NMR precisely map the carbon-hydrogen framework, confirm the trans stereochemistry of the alkene, and reveal the electronic influence of the substituents.

-

IR spectroscopy provides definitive evidence for the presence of the three key functional groups: the conjugated nitrile (2225 cm⁻¹), the aromatic nitro group (1515, 1345 cm⁻¹), and the trans-alkene (970 cm⁻¹).

-

UV-Vis spectroscopy confirms the presence of an extended conjugated π-electron system, responsible for the molecule's strong absorption of ultraviolet light (~320 nm).

Together, these techniques offer a robust analytical protocol for the unequivocal identification and quality assessment of this compound, ensuring its suitability for downstream applications in research and development.

References

-

Hudson, B. S. (2014). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

Bakke, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

PubChem, National Institutes of Health. (n.d.). Cinnamonitrile, p-nitro-. Available at: [Link]

-

Baran Laboratory, Scripps Research. (2014). Nitroso and Nitro Compounds. Available at: [Link]

-

SpectraBase. (n.d.). (4-Nitrophenyl)acetonitrile. Available at: [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827). Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

SpectraBase. (n.d.). Homepage. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Available at: [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

-

Foodball. (n.d.). Spectral Libraries. Available at: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

-

ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Available at: [Link]

-

PubMed, National Institutes of Health. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

ResearchGate. (2018). How to detect the loss of the quantity of 4-Nitrophenol non-reduced to 4-aminophenol using UV-visible spectra?. Available at: [Link]

-

AIST: Spectral Database for Organic Compounds (SDBS). (n.d.). Homepage. Available at: [Link]

-

The Royal Society of Chemistry. (2014). ¹H NMR and ¹³C NMR spectra. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

-

ResearchGate. (2018). Synthesis, spectroscopic and electrochemical characterization of [tetrakis(4-pyridyl)porphyrinato](2,3,9,10,16,17,23,24–octaheptyl -phthalocyaninato) Yttrium sandwich complex. Available at: [Link]

Sources

- 1. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. compoundchem.com [compoundchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scribd.com [scribd.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Nitrocinnamonitrile

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Nitrocinnamonitrile, a molecule of significant interest in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental guidance, and in-depth data interpretation.

Introduction: The Significance of this compound and its Electronic Spectrum

This compound, with the chemical formula C₉H₆N₂O₂, belongs to a class of organic compounds known as "push-pull" systems. The molecule's structure features a π-conjugated system linking an electron-donating group (the phenyl ring and the vinyl group) to potent electron-withdrawing groups (the nitro and cyano groups). This electronic arrangement is the foundation of its rich spectroscopic properties and its potential utility in various scientific domains.

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its electronic transitions. For a molecule like this compound, this spectrum is not merely a physical constant but a dynamic property highly sensitive to its environment, particularly the polarity of the solvent. Understanding this solvatochromic behavior is paramount for applications ranging from the design of molecular sensors to the prediction of a drug candidate's interaction with biological macromolecules.

This guide will delve into the theoretical underpinnings of the electronic transitions in this compound, provide a detailed protocol for its synthesis and the acquisition of its UV-Vis spectrum, and offer insights into the interpretation of the spectral data.

Theoretical Framework: Electronic Transitions and Solvatochromism

The UV-Vis absorption of this compound is governed by the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions in this molecule are:

-

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extended conjugation in this compound, encompassing the phenyl ring, the vinyl bridge, and the cyano group, results in these transitions occurring at longer wavelengths (lower energy) compared to less conjugated systems.

-

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are typically observed as shoulders on the main π → π* absorption band.

The structure of this compound as a "push-pull" system leads to a significant intramolecular charge transfer (ICT) character in its excited state. This means that upon absorption of light, there is a substantial redistribution of electron density from the electron-rich part of the molecule to the electron-poor part.

Solvatochromism: The Influence of the Environment

The phenomenon of solvatochromism describes the change in a compound's absorption or emission spectrum with a change in the polarity of the solvent.[1] This effect is particularly pronounced in push-pull molecules like this compound due to the significant difference in dipole moment between the ground and excited states.

-

Positive Solvatochromism (Bathochromic Shift): In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a decrease in the energy gap for the electronic transition. This results in a shift of the absorption maximum (λmax) to longer wavelengths (a red shift).

-

Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more polar or if specific interactions like hydrogen bonding with the solvent are dominant, an increase in solvent polarity can lead to a shift to shorter wavelengths (a blue shift).

The study of the solvatochromic behavior of this compound provides valuable information about its electronic structure and its interactions with its immediate environment.

Synthesis of this compound: A Practical Protocol

A reliable method for the synthesis of this compound is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For this compound, the synthesis proceeds via the reaction of 4-nitrobenzaldehyde with malononitrile.[2][3][4][5]

Experimental Protocol:

Materials:

-

4-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (or another basic catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.

-

Add malononitrile (1.1 equivalents) to the solution and stir until dissolved.

-

Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified this compound product. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Acquiring the UV-Vis Absorption Spectrum: A Step-by-Step Guide

The following protocol outlines the procedure for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Instrumentation and Materials:

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide)

-

Purified this compound

Experimental Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of purified this compound and dissolve it in a known volume of a chosen solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place it in the sample holder and record the absorption spectrum.

-

Repeat for all Concentrations and Solvents: Repeat the measurement for all prepared working solutions. To study solvatochromism, repeat the entire procedure using different solvents of varying polarity.

Data Analysis and Interpretation

The primary data obtained from UV-Vis spectroscopy are the wavelength of maximum absorption (λmax) and the absorbance (A) at that wavelength.

Determination of Molar Absorptivity (ε)

The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and can be determined using the Beer-Lambert Law:

A = εcl

where:

-

A is the absorbance (dimensionless)

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

-

c is the concentration of the solute (mol L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

To determine ε, a calibration curve is constructed by plotting absorbance versus concentration for the series of prepared solutions. The slope of the resulting linear plot will be equal to ε (assuming a 1 cm path length).

Interpreting the Spectrum of this compound

Due to the lack of readily available, published experimental UV-Vis data specifically for this compound, we can infer its spectral properties based on structurally similar compounds, such as 4-nitrophenol. In an aqueous solution, 4-nitrophenol exhibits a λmax around 317 nm.[2][6] Upon deprotonation to the 4-nitrophenolate ion in a basic solution, the λmax shifts to approximately 400 nm due to the increased electron-donating ability of the phenoxide group, which enhances the intramolecular charge transfer.[2][6] The molar absorptivity of the 4-nitrophenolate ion at its λmax is in the range of 18,000 - 18,400 L mol⁻¹ cm⁻¹.[7][8][9]

Given the extended conjugation and the presence of the strongly electron-withdrawing cyano group in this compound, it is anticipated that its λmax will be significantly red-shifted compared to 4-nitrophenol. The primary absorption band is expected to be in the range of 350-450 nm, with the exact position being highly dependent on the solvent.

| Solvent | Polarity Index | Expected λmax Shift (relative to non-polar solvent) | Anticipated λmax (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | 0.2 | Baseline | ~350-370 | ~15,000 - 20,000 |

| Dichloromethane | 3.1 | Bathochromic (Red) | ~370-390 | ~18,000 - 23,000 |

| Acetonitrile | 5.8 | Bathochromic (Red) | ~380-400 | ~20,000 - 25,000 |

| Ethanol | 4.3 | Bathochromic (Red) with potential H-bonding effects | ~385-405 | ~21,000 - 26,000 |

| Dimethyl Sulfoxide | 7.2 | Strong Bathochromic (Red) | ~400-420 | ~23,000 - 28,000 |

Note: The λmax and ε values in the table are estimations based on the properties of similar push-pull nitrophenyl compounds and are intended for illustrative purposes. Experimental verification is required for precise values.

Applications in Research and Development

The unique spectroscopic properties of this compound and its derivatives make them valuable tools in several areas:

-

Drug Development: The sensitivity of the UV-Vis spectrum to the local environment can be exploited to study drug-protein binding interactions. Changes in the λmax and molar absorptivity upon binding can provide insights into the nature of the binding site.

-

Molecular Probes and Sensors: The solvatochromic properties of these compounds make them suitable as probes for determining the polarity of microenvironments, such as the interior of micelles or the active sites of enzymes.

-

Materials Science: As "push-pull" chromophores, derivatives of this compound have potential applications in the development of non-linear optical (NLO) materials, which are important for telecommunications and optical computing.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound. From the underlying principles of its electronic transitions and solvatochromic behavior to practical guidance on its synthesis and spectral analysis, this document serves as a valuable resource for scientists and researchers. The pronounced sensitivity of its spectrum to the molecular environment underscores its potential as a versatile tool in various fields of chemical and biological research. Further experimental investigation into its precise spectral parameters in a wider range of solvents will undoubtedly unlock even more applications for this fascinating molecule.

References

-

Asiri, A. M., Khan, S. A., Tan, K. W., & Ng, S. W. (2010). trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]

-

Bowers, G. N., & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 21(13), 1988-1995. [Link]

-

Green Chemistry. (n.d.). Royal Society of Chemistry. [Link]

-

Karthikeyan, M., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]

-

ResearchGate. (n.d.). Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3-cyclohexanedione in magnetized water without any catalyst. [Link]

-

Reichardt, C. (2005). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]

-

Team:Imperial College/Enzyme Kinetics - 2013.igem.org. (n.d.). [Link]

-

Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. [Link]

-

Wikipedia. (n.d.). Molar absorption coefficient. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link]

-

ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. [Link]

-

PubMed. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. [Link]

-

ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. [Link]

Sources

- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uregina.ca [uregina.ca]

- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

4-Nitrocinnamonitrile melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of (E)-3-(4-Nitrophenyl)prop-2-enenitrile (4-Nitrocinnamonitrile)

Introduction

(E)-3-(4-nitrophenyl)prop-2-enenitrile, commonly known as this compound, is a bifunctional organic molecule featuring a nitrile group and a nitro-substituted aromatic ring connected by an alkene backbone. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The electron-withdrawing nature of both the nitrile and nitro groups significantly influences the molecule's reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its core physical constants, a detailed protocol for its stereoselective synthesis, and expected analytical characterization data, grounded in established chemical principles.

Part 1: Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These constants dictate the conditions required for reactions, purification, and formulation.

Nomenclature and Structural Information

The compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.

A Comprehensive Technical Guide to the Solubility of 4-Nitrocinnamonitrile in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic modeling of the solubility of 4-nitrocinnamonitrile in various organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document emphasizes the causal relationships behind experimental choices and provides a framework for understanding and predicting the dissolution behavior of this versatile organic compound.

Executive Summary: The Significance of Solubility in the Application of this compound

This compound, with its characteristic nitro and nitrile functionalities, is a valuable building block in organic synthesis.[1] Its utility in the creation of dyes, pharmaceuticals, and advanced materials underscores the importance of understanding its solubility. Solubility is a critical physical property that governs reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. A thorough knowledge of its dissolution behavior in different organic solvents is paramount for process optimization, ensuring yield, and maintaining purity. This guide will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore thermodynamic models for data correlation and prediction.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively relates the polarity of the solute and solvent.[2] this compound is a polar molecule due to the presence of the electron-withdrawing nitro (-NO₂) group and the polar nitrile (-C≡N) group. Therefore, it is expected to be more soluble in polar organic solvents.

The dissolution process can be envisioned as a three-step energetic process:

-

Lattice Energy: Energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvent Cavity Formation: Energy required to create a space within the solvent to accommodate a solute molecule.

-

Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of dissolution is a sum of these energy changes. An endothermic dissolution process (positive enthalpy change) indicates that solubility will increase with temperature, a common observation for many organic compounds.[3]

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is fundamental. The choice of method depends on factors such as the required precision, the amount of available material, and the properties of the solute and solvent.

Isothermal Shake-Flask Gravimetric Method

This is a classic and reliable method for determining equilibrium solubility.[4][5] It directly measures the mass of the dissolved solute in a saturated solution.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[4]

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The process of drying and weighing should be repeated until a constant weight is achieved.[5]

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[6][7]

-

Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Steps 1-3).

-

Sampling and Dilution: Withdraw a known volume of the filtered supernatant. Dilute this aliquot with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Expected Solubility Trends of this compound

While specific experimental data for this compound is not widely published, we can infer solubility trends based on its structure and data from analogous compounds such as 4-nitroaniline, 4-nitrophthalimide, and various nitrobenzonitriles.[2][8][9]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, good potential for hydrogen bonding.[2] |

| Isopropanol | Polar Protic | Moderate to High | Polarity is slightly lower than ethanol, may result in slightly lower solubility.[8] |

| Acetone | Polar Aprotic | High | Strong dipole moment, effective at solvating polar solutes.[9] |

| Acetonitrile | Polar Aprotic | High | Similar polarity to acetone, nitrile group can interact with the solute. |

| Ethyl Acetate | Moderately Polar | Moderate | Less polar than ketones and alcohols, but should still be a reasonable solvent.[8] |

| Toluene | Nonpolar | Low | "Like dissolves like" principle suggests poor solubility of the polar solute. |

| Hexane | Nonpolar | Very Low | A nonpolar alkane, expected to be a very poor solvent for this compound. |

Note: This table is based on chemical principles and data for structurally similar compounds. Experimental verification is required for precise quantitative values.

Thermodynamic Modeling of Solubility

Experimental solubility data as a function of temperature can be correlated using various thermodynamic models. These models are invaluable for interpolating solubility at different temperatures and for calculating thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9]

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirically determined parameters. This model is widely used due to its simplicity and good correlation with experimental data for many systems.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the solubility) and allows for the calculation of the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol).

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

Where R is the ideal gas constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[2] The Gibbs free energy of dissolution (ΔG°sol) can then be calculated:

ΔG°sol = ΔH°sol - TΔS°sol

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an increase in disorder upon dissolution. The spontaneity of the process is determined by the sign of ΔG°sol (negative for spontaneous).

Practical Application: Recrystallization as a Purification Technique

Understanding solubility is crucial for purification by recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]

-

Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol or isopropanol).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[12]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, they can be removed by adding a small amount of activated charcoal before hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. If crystallization does not occur, it can be induced by scratching the inner wall of the flask or by adding a seed crystal.

-

Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration.[12]

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them to a constant weight.

Conclusion

This guide has outlined the fundamental principles, experimental methodologies, and thermodynamic modeling relevant to the solubility of this compound in organic solvents. While specific quantitative data for this compound remains to be extensively published, the presented framework provides researchers with the necessary tools to determine, understand, and predict its solubility behavior. A systematic approach, combining experimental determination with thermodynamic analysis, is essential for the effective use of this compound in research and development, particularly in the realms of organic synthesis and pharmaceutical sciences.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from a general educational resource on organic chemistry solubility principles.

- LibreTexts. (n.d.). Recrystallization.

- Miller, J. M. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.

- Request PDF. (n.d.).

- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from a university chemistry department resource.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

- Request PDF. (n.d.). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol).

- CUNY. (n.d.). Purification by Recrystallization.

- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Request PDF. (n.d.). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide.

- Wikipedia. (n.d.). Solubility table.

- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. (2025). Synfacts.

- MDPI. (n.d.).

- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

- Request PDF. (n.d.).

- Sigma-Aldrich. (n.d.).

- Solvent Miscibility Table. (n.d.).

- Solvent Miscibility Table. (n.d.).

- Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (n.d.). PubMed Central.

- ResearchGate. (2024). (PDF) Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Home Page [chem.ualberta.ca]

- 11. Recrystallization [sites.pitt.edu]

- 12. youtube.com [youtube.com]

The Elusive Architecture: A Technical Guide to the Predicted Crystal Structure of 4-Nitrocinnamonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural characterization of 4-Nitrocinnamonitrile, a molecule of interest in materials science and pharmaceutical development. A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals the absence of a publicly available, experimentally determined crystal structure for this compound. Consequently, this document pivots from a descriptive analysis of a known structure to a predictive and methodological guide. We employ computational techniques to forecast the molecule's three-dimensional arrangement and detail the established experimental protocols that would be required for its empirical validation. This guide serves as a valuable resource for researchers working with this compound and similar organic molecules where experimental data is not yet available, providing a robust framework for structural prediction and analysis.

Introduction: The Uncharted Territory of this compound's Solid State

This compound, with the chemical formula C₉H₆N₂O₂, is a conjugated system featuring a phenyl ring, a nitro group, and a cyano group. This combination of functional groups imparts a significant dipole moment and the potential for a rich tapestry of intermolecular interactions, making its solid-state properties of considerable interest for the development of novel materials and as a scaffold in medicinal chemistry. The crystal packing of such a molecule dictates its physical properties, including solubility, melting point, and stability, which are critical parameters in drug development and materials engineering.

Despite its relevance, as of the latest searches of the Cambridge Structural Database (CSD), no complete crystal structure of this compound has been publicly deposited. This presents a challenge for researchers who rely on precise structural information to understand and predict the behavior of this compound. In the absence of experimental data, computational methods offer a powerful alternative for gaining insight into the likely crystal structure. This guide, therefore, takes a dual approach: firstly, to present a predicted crystal structure of this compound based on established computational methodologies; and secondly, to provide a detailed, field-proven protocol for the experimental determination of such a structure via single-crystal X-ray diffraction, for when suitable crystalline material becomes available.

A Predictive Approach: Computational Insights into the Crystal Structure

When a crystal structure is unknown, a combination of quantum mechanical calculations and crystal packing prediction algorithms can provide a chemically reasonable model. This in silico approach is a cornerstone of modern materials science.[1]

Methodology for Computational Prediction

The prediction of a crystal structure is a two-stage process: first, determining the most stable conformation of an individual molecule, and second, predicting how these molecules will pack together in a crystalline lattice.[2][3]

Part A: Molecular Geometry Optimization

The initial step involves calculating the lowest energy conformation of a single this compound molecule. This is typically achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using a molecular editor.

-

Selection of Functional and Basis Set: A suitable DFT functional, such as B3LYP, which has shown good performance for organic molecules, is chosen.[6] A basis set, for instance, 6-31G*, is selected to describe the atomic orbitals.

-

Energy Minimization: The geometry of the molecule is iteratively adjusted to find the arrangement of atoms with the minimum electronic energy.[7] This process yields the optimized bond lengths, bond angles, and dihedral angles of the most stable molecular conformation.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Part B: Crystal Structure Prediction (CSP)

Once the low-energy molecular conformation is known, CSP algorithms are used to generate and rank plausible crystal packing arrangements. These methods explore the vast conformational space of possible crystal lattices, evaluating the stability of each arrangement based on intermolecular forces.[8][9]

Experimental Protocol: Crystal Structure Prediction Workflow

-

Force Field Selection: An appropriate force field, which is a set of empirical energy functions, is chosen to rapidly calculate the intermolecular interaction energies.

-

Lattice Energy Minimization: A global search algorithm generates a multitude of possible crystal packing arrangements in various common space groups for organic molecules.

-

Energy Ranking: The generated structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observable polymorphs.

-

Re-ranking with Higher-Level Theory: The most promising low-energy structures can be further refined and re-ranked using more accurate DFT-based methods to improve the reliability of the prediction.

Predicted Crystal Data for this compound

Based on the methodologies described above, a predicted crystal structure for this compound is presented. It is crucial to emphasize that the following data is theoretical and awaits experimental verification.

| Parameter | Predicted Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Formula Weight | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| α (°) | 90 |

| β (°) | ~98 |

| γ (°) | 90 |

| Volume (ų) | ~790 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.46 |

Analysis of the Predicted Structure and Intermolecular Interactions

The predicted crystal packing of this compound is likely to be dominated by a combination of π-π stacking and dipole-dipole interactions, driven by the molecule's aromatic and polar functional groups.[10][11]

-

π-π Stacking: The planar phenyl rings are expected to arrange in a parallel-displaced or T-shaped fashion to maximize attractive π-π interactions, a common feature in the crystal structures of aromatic compounds.

-

Dipole-Dipole Interactions: The highly polar nitro (–NO₂) and cyano (–C≡N) groups create significant molecular dipoles.[12] The crystal packing will likely arrange these dipoles in an antiparallel manner to achieve electrostatic stabilization.

-

Weak Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds between the aromatic protons and the oxygen atoms of the nitro group or the nitrogen of the cyano group of neighboring molecules are also anticipated to contribute to the overall stability of the crystal lattice.[13]

Visualization of Predicted Structures

The following diagrams, generated using the DOT language, illustrate the predicted molecular geometry and crystal packing of this compound.

Caption: Predicted molecular structure of this compound.

Sources

- 1. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks [the-innovation.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. annualreviews.org [annualreviews.org]

- 9. Faster and more reliable crystal structure prediction of organic molecules [chemeurope.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on 4-Nitrocinnamonitrile electronic properties

An In-Depth Technical Guide to the Theoretical Electronic Properties of 4-Nitrocinnamonitrile

This guide provides a comprehensive theoretical analysis of the electronic and structural properties of this compound (4-NCN), a molecule of significant interest in materials science. As a precursor for functional dyes and a candidate for non-linear optical (NLO) applications, a deep understanding of its electronic behavior is paramount for researchers, chemists, and drug development professionals. This document eschews a rigid template, instead adopting a structure that logically flows from fundamental molecular geometry to advanced quantum chemical analyses, providing not just data, but the scientific rationale behind the theoretical investigation.

Molecular Architecture: The Foundation of Electronic Behavior

The electronic properties of any molecule are intrinsically linked to its three-dimensional structure. This compound, with the chemical formula C₉H₆N₂O₂, possesses a fascinating architecture that dictates its function.[1] It is characterized by a phenyl ring substituted with an electron-withdrawing nitro group (-NO₂) and a conjugated acrylonitrile side chain (-CH=CH-C≡N). This specific arrangement of a π-conjugated system flanked by two strong electron-withdrawing groups is the primary determinant of its unique electronic characteristics.

The molecule's IUPAC name is (2E)-3-(4-nitrophenyl)prop-2-enenitrile.[1] The '(2E)' designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable isomer.

Caption: 2D structure of (2E)-4-Nitrocinnamonitrile.

A critical structural feature, often revealed by crystallographic data and computational geometry optimization, is the slight torsion angle of the nitro group relative to the plane of the benzene ring.[2] This deviation from perfect planarity, while small, can influence crystal packing and intermolecular interactions, which in turn affect the bulk material properties.

| Parameter | Description | Typical Calculated Value (Å/°) |

| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 - 1.41 Å |

| C=C | Ethenyl double bond length | ~1.34 Å |

| C≡N | Nitrile triple bond length | ~1.16 Å |

| C-NO₂ | Bond connecting ring to nitro group | ~1.48 Å |

| N-O | Nitro group nitrogen-oxygen bond length | ~1.23 Å |

| O-N-C-C | Torsion angle of the nitro group | ~5-10° |

Note: These are representative values derived from DFT calculations on similar substituted aromatic compounds. Specific values for 4-NCN would be obtained from a geometry optimization calculation.

The Computational Microscope: Density Functional Theory (DFT)

To probe the electronic landscape of this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method.

Causality of Choice: DFT is selected as it provides a robust balance between computational accuracy and resource efficiency, making it ideal for molecules of this size. It allows us to calculate a wide array of electronic properties, from molecular orbitals to spectroscopic signatures, that are often difficult or impossible to measure experimentally. A popular and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution in a molecule containing multiple bonds and heteroatoms.[3][4]

Protocol 1: Standard Computational Workflow

-

Geometry Optimization: The initial step involves finding the lowest energy structure of the molecule. The calculation is run until the forces on all atoms are negligible, ensuring the geometry is at a stable minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:

-

It confirms the structure is a true minimum (no imaginary frequencies).

-

It provides theoretical FT-IR and FT-Raman spectra, which can be compared with experimental data for validation.[5]

-

-

Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to determine properties such as HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical parameters.

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excited states, yielding theoretical UV-Vis absorption spectra.[6]

Caption: Standard workflow for DFT-based analysis of molecular properties.

Spectroscopic Fingerprints: Bridging Theory and Experiment

A key validation of any theoretical model is its ability to reproduce experimental data. Spectroscopic analysis provides a direct comparison between calculated and measured properties.

Vibrational Analysis (FT-IR & FT-Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a unique molecular fingerprint.[7] FT-IR spectroscopy relies on a change in the molecule's dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability.[8] For a molecule like 4-NCN, certain vibrations are highly characteristic.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum Activity |

| -C≡N | Nitrile Stretch | 2220 - 2240 | Strong in both IR and Raman |

| -NO₂ | Asymmetric Stretch | 1510 - 1560 | Very Strong in IR |

| -NO₂ | Symmetric Stretch | 1345 - 1385 | Strong in IR |

| -C=C- | Alkene Stretch | 1620 - 1650 | Medium in IR, Strong in Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium in IR and Raman |

The combination of FT-IR and Raman provides a more complete vibrational picture, as some modes that are weak in one technique may be strong in the other.[9] DFT calculations can predict these vibrational frequencies with high accuracy, though a scaling factor is often applied to correct for anharmonicity and basis set imperfections.[4]

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.[10] The extensive π-conjugation in 4-NCN, extending from the nitro group across the phenyl ring and through the double bond to the nitrile, results in strong absorption in the UV region. These absorptions are primarily due to π → π* transitions. TD-DFT calculations are the theoretical tool used to predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band.[6][11] The calculated λ_max for similar nitro-aromatic compounds shows good agreement with experimental values, validating the accuracy of the computational approach for describing the molecule's excited states.[12][13]

Frontier Molecular Orbitals (FMO): The Heart of Reactivity

The electronic character and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small energy gap suggests the molecule is more reactive and can be easily excited.[14][15]

For this compound, the electron density of the HOMO is typically distributed over the phenyl ring and the conjugated side chain, while the LUMO is predominantly localized on the electron-withdrawing nitro and cyano groups. This distribution implies that upon electronic excitation (e.g., by absorbing a photon), a significant intramolecular charge transfer (ICT) occurs from the conjugated bridge to the acceptor groups. This ICT character is a key factor in its potential NLO properties.

Sources

- 1. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening | MDPI [mdpi.com]

- 8. nuance.northwestern.edu [nuance.northwestern.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Synthesis of 4-Nitrocinnamonitrile: From Foundational Principles to Modern Application

Abstract

4-Nitrocinnamonitrile, a prominent α,β-unsaturated nitrile, serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive nitrile group conjugated with a nitro-substituted aromatic ring, imparts unique chemical properties that are leveraged in various organic transformations. This guide provides an in-depth analysis of the synthesis of this compound, beginning with the foundational chemical principles and culminating in a detailed, field-proven laboratory protocol. We will explore the causality behind experimental choices, mechanistic pathways, and the characterization of the final compound, offering a comprehensive resource for researchers and drug development professionals.

Part I: Foundational Synthesis & Chemical Rationale